2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine
Description
Historical Context of Polycyclic Nitrogen-Containing Heterocycles
The synthesis of polycyclic nitrogen heterocycles has evolved substantially since the mid-20th century, driven by their ubiquity in natural products and pharmaceuticals. Early methods relied on condensation reactions and cycloadditions, but the advent of transition metal catalysis in the 1980s revolutionized access to complex architectures. Palladium-mediated cascade reactions, such as alkene aminopalladation and carbopalladation, enabled efficient construction of tricyclic systems like those found in 2-furan-2-yl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-ylamine. These methodologies addressed longstanding challenges in regioselectivity and stereochemical control, particularly for nitrogen-rich scaffolds.
A critical breakthrough emerged in the 2000s with the development of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives. Researchers demonstrated that substituting the C2 position with heteroaromatic groups like furan markedly enhanced adenosine receptor (AR) binding affinity. For instance, replacing the furan moiety in compound 61 (SCH58261) with phenyl or ethoxyphenyl groups abolished AR subtype selectivity, underscoring furan's electronic and steric complementarity to receptor pockets.
Table 1: Key Synthetic Advancements in Pyrazolo-Triazolo-Pyrimidine Chemistry
Properties
IUPAC Name |
4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O/c11-10-14-7-5(4-12-15-7)9-13-8(16-17(9)10)6-2-1-3-18-6/h1-4H,(H3,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJNVFPKLFRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(NN=C4)N=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 241.21 g/mol. It features a fused triazole-pyrimidine ring system that enhances its interaction with biological targets. The presence of a furan moiety adds to its chemical reactivity and potential for diverse applications.
Anticancer Activity
Research has indicated that derivatives of 2-furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. A notable example includes their effectiveness against breast cancer cell lines, where they induce apoptosis via modulation of signaling pathways .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell wall synthesis has been highlighted in several studies, suggesting its potential as a lead compound for developing new antibiotics .
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological disorders. Its interaction with neurotransmitter receptors may provide therapeutic benefits in conditions such as anxiety and depression. Preliminary studies indicate that it could act as a modulator of GABAergic signaling .
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Pyrazolo Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Furan Integration : Employing cyclization techniques to introduce the furan moiety into the triazole framework.
- Final Amine Functionalization : Achieving the desired amine group through reductive amination or similar methods.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against several cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .
Comparison with Similar Compounds
SCH 58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine)
- Molecular Formula : C₁₈H₁₅N₇O
- Key Features : Phenethyl group at position 7.
- Receptor Affinity: High affinity for A₂A adenosine receptors (A₂AAR) (Ki = 1.1 nM) with >1000-fold selectivity over A₁, A₂B, and A₃ subtypes .
- Role : Prototypical A₂AAR antagonist used to study Parkinson’s disease (PD) and depression models .
SCH 442416 (5-Amino-7-[3-(4-methoxyphenyl)propyl]-2-(2-furyl)pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine)
SCH 412348 (7-[2-[4-(2,4-Difluorophenyl)piperazinyl]ethyl]-2-(2-furyl)pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-amine)
ZM241385 (4-(2-(7-Amino-2-(furan-2-yl)-triazolo[1,5-a][1,3,5]triazin-5-ylamino)ethyl)phenol)
- Key Features : Structural divergence with a triazolo-triazine core but similar furan and amine groups.
- Receptor Affinity :
Structure-Activity Relationships (SAR) and Selectivity
Position 7 Substitution Trends
Impact of Substituent Length and Polarity
- Longer alkyl chains (e.g., propyl vs. ethyl in SCH 63390 vs. SCH 58261) increase A₃ affinity .
- Hydrophilic groups (e.g., hydroxyl in derivatives from ) improve A₂A selectivity and solubility .
Pharmacological Implications
- A₂A Antagonists (e.g., SCH 58261, SCH 412348): Potential for PD treatment with reduced dyskinesia risk and antidepressant effects .
- A₃ Antagonists (e.g., SCH 442416) : Explored for inflammatory diseases and cancer due to immune-modulatory roles .
Biological Activity
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine is a compound of significant interest due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological profiles. Recent studies have highlighted its interactions with various biological targets, particularly in the context of adenosine receptors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.21 g/mol. It features a complex heterocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.21 g/mol |
| CAS Number | 162401-16-3 |
Interaction with Adenosine Receptors
One of the primary areas of focus for this compound is its role as an antagonist of the A2A adenosine receptor (AR). Studies have demonstrated that derivatives of this compound exhibit significant binding affinities to A2A ARs. For instance, a study reported a Ki value of approximately 111 nM for one of its fluorescent derivatives in radioligand binding assays using HEK293 cells expressing human A2A ARs . This suggests that the compound can effectively inhibit receptor activity, which may have therapeutic implications in conditions such as Parkinson's disease and cancer.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives, including those similar to this compound. Pyrazole compounds have shown varied efficacy against different microbial strains. While specific data on this compound's antimicrobial activity is limited, the general trend indicates that modifications in the pyrazole structure can enhance antibacterial and antifungal properties .
Case Study: A2A Receptor Antagonism
In a detailed pharmacological study involving a series of pyrazolo[4,3-e][1,2,4]triazolo derivatives including our compound of interest, researchers utilized NanoBRET technology to assess ligand binding and receptor activation. The results indicated that these compounds could selectively modulate A2A AR activity with potential applications in drug development for neurological disorders .
Synthesis and Evaluation
The synthesis of this compound has been documented alongside evaluations of its biological activity. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy. For example, modifications involving substituents on the furan ring have been shown to influence both the pharmacokinetic properties and biological interactions of the resulting compounds .
Q & A
What are the primary synthetic routes for 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine, and how do reaction conditions influence regioselectivity?
Answer:
Two main methods are documented:
- Method 1: Alkylation of pyrazole nitrogen using anhydrous K₂CO₃ in dry DMF generates a 3:1 ratio of N7- and N8-alkylated isomers. Substituting K₂CO₃ with NaH shifts regioselectivity, favoring N7-alkylation due to stronger base-driven deprotonation .
- Method 2 (Schering protocol): Starts with commercially available pyrimidine derivatives (e.g., compound 25 ), which undergo cyclization with aryl hydrazines under NaH/DMF conditions. Subsequent dehydration yields the tricyclic core. This method avoids isomer formation by using pre-functionalized intermediates .
Key Considerations: Solvent polarity (DMF vs. diphenylether), base strength, and temperature critically impact reaction efficiency and isomer distribution .
Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., furan vs. aryl groups) and confirms regioselectivity (N7 vs. N8 alkylation) through distinct chemical shifts .
- Infrared (IR) Spectroscopy: Detects functional groups like amines (N-H stretches at ~3431 cm⁻¹) and nitriles (C≡N at ~2230 cm⁻¹) .
- X-ray Crystallography: Resolves ambiguous regiochemistry, as seen in the crystal structure of analog 8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[...]pyrimidin-5-amine .
- High-Performance Liquid Chromatography (HPLC): Essential for purity analysis, especially when isolating isomers (e.g., N7 vs. N8 derivatives) .
What biological targets are associated with this compound, and how are structure-activity relationships (SAR) explored?
Answer:
The compound and its analogs (e.g., Preladenant/SCH420814) are potent adenosine A₂A receptor antagonists , with applications in Parkinson’s disease research . SAR studies reveal:
- Furan substitution : Critical for receptor binding; replacing 2-furyl with bulkier groups reduces affinity .
- N7-alkylation : Enhances solubility and bioavailability. For example, adding a 3-(4-methoxyphenyl)propyl group improves pharmacokinetics .
- Polar substituents : Methoxy or hydroxyl groups (e.g., compound 91 ) enhance water solubility without compromising receptor binding .
How can researchers address challenges in regioselectivity during N7/N8 alkylation?
Answer:
- Base Selection: NaH promotes N7-alkylation by deprotonating the more acidic N7-H (pKa ~8–10 vs. N8-H ~12–14) .
- Pre-functionalized Intermediates: Use intermediates like 21 (N7-tert-butyl derivative) to avoid isomer formation. Subsequent deprotection with formic acid yields the desired N7-substituted product .
- Chromatographic Separation: When isomers form (e.g., 3:1 ratio), column chromatography or crystallization isolates the major isomer .
How should contradictory data on synthesis yields or isomer ratios be resolved?
Answer:
- Solvent Effects: Polar aprotic solvents (DMF) favor N7-alkylation, while non-polar solvents (diphenylether) may alter reaction pathways .
- Temperature Control: Higher temperatures (>100°C) in cyclization steps improve yields but risk decomposition. Optimize via stepwise heating (e.g., 70°C for alkylation, 140–160°C for cyclization) .
- Reagent Purity: Trace moisture in NaH or DMF can reduce yields; rigorous drying of reagents/solvents is critical .
What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Polar Substituents: Introduce methoxy (e.g., 91 ) or hydroxyl groups via post-synthetic modification (e.g., BBr₃-mediated demethylation) .
- Prodrug Approaches: Convert amines to carbamates or phosphates for enhanced membrane permeability .
- Formulation: Use co-solvents (e.g., PEG-400) or nanoemulsions to overcome low aqueous solubility (<1 mg/mL) .
How are adenosine A₂A receptor binding affinities optimized in analogs?
Answer:
- Side Chain Modifications: Adding piperazine or ethylenediamine moieties (e.g., Preladenant) improves binding (IC₅₀ <10 nM) by interacting with receptor hydrophobic pockets .
- Heterocycle Replacement: Substituting pyrimidine with triazolo[1,5-a][1,3,5]triazines maintains affinity while reducing off-target effects .
- Fluorine Scanning: Introducing CF₃ groups (e.g., at position 2) enhances metabolic stability .
What analytical methods validate synthetic intermediates and resolve structural ambiguities?
Answer:
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns (e.g., loss of NH₂ or furan groups) .
- Differential Scanning Calorimetry (DSC): Detects polymorphic forms, crucial for reproducibility in biological assays .
- 2D NMR (COSY, NOESY): Resolves overlapping signals in complex heterocycles, such as distinguishing N7 vs. N8 protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
